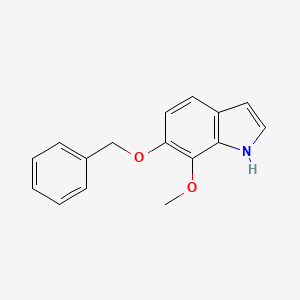
1h-Indole,7-methoxy-6-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Indole,7-methoxy-6-(phenylmethoxy)- is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole,7-methoxy-6-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole,7-methoxy-6-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antimalarial Activity
Recent studies have highlighted the potential of indole derivatives, including 1H-Indole, 7-methoxy-6-(phenylmethoxy), in the development of antimalarial agents. For instance, derivatives of indole have shown promising results against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications to the indole structure can enhance efficacy and selectivity against malaria parasites, with certain derivatives exhibiting significant activity at low concentrations .
Anticancer Properties
Indole compounds have also been investigated for their anticancer properties. Studies suggest that certain indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, research has shown that modifications to the indole structure can lead to enhanced cytotoxicity against various cancer cell lines, including triple-negative breast cancer . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Synthetic Methodologies
The synthesis of 1H-Indole, 7-methoxy-6-(phenylmethoxy) typically involves multi-step reactions that may include:
- Alkenylation Reactions : Utilizing transition metal catalysts to facilitate C–H activation and subsequent alkenylation of indoles.
- Functional Group Transformations : Modifications such as methoxylation or phenylmethoxylation can be achieved through various organic synthesis techniques.
A notable example includes the use of N-acetyl-1H-indole derivatives as starting materials for synthesizing more complex structures through optimized reaction conditions .
Biological Activities
Inhibition of Enzymes
Indole derivatives have been studied for their ability to inhibit key enzymes involved in various biological processes. For example, some compounds exhibit inhibitory activity against monoamine oxidase B (MAO-B), which is relevant in treating neurological disorders such as Parkinson's disease. The structure-activity relationship (SAR) studies indicate that specific substitutions on the indole ring can significantly affect enzyme inhibition potency .
Case Study 1: Antimalarial Activity
A study evaluated a series of indole derivatives for their antimalarial activity against Plasmodium berghei. The results demonstrated that certain derivatives had improved survival rates in infected mice compared to standard treatments like quinine sulfate . This indicates the potential for developing new antimalarial therapies based on indole scaffolds.
Case Study 2: Anticancer Activity
Research conducted on a library of indole-based compounds revealed that specific modifications led to enhanced cytotoxic effects against Hs578T breast cancer cells. The study suggested that the presence of methoxy groups at specific positions on the indole ring was crucial for increasing biological activity .
Data Tables
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 1H-Indole, 7-methoxy-6-(phenylmethoxy) | Antimalarial | 19 | Effective against P. falciparum |
| Indole Derivative A | Anticancer | 15 | Strong cytotoxicity against Hs578T |
| Indole Derivative B | MAO-B Inhibitor | 2.84 | Selective inhibition |
Eigenschaften
Molekularformel |
C16H15NO2 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
7-methoxy-6-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C16H15NO2/c1-18-16-14(8-7-13-9-10-17-15(13)16)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 |
InChI-Schlüssel |
PLANTPBXECBTDI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC2=C1NC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













